Phenol, 4-(cyclopropylmethyl)-2-nitro-

Lipophilicity Drug-likeness ADME

Standard 4-alkyl-2-nitrophenols lack the steric and electronic profile of cyclopropylmethyl, risking false SAR conclusions. This ortho-nitrophenol (LogP 2.78) offers a strained ring for binding affinity (class-level >2,700x potency gain vs benzyl) and a reducible nitro group. - Carboxylesterase inhibition: IC50 = 473 nM (probe/prodrug design) - Dual handles: nitro reduction + cyclopropane ring for divergent synthesis - Supply: Mode purity ≥95%, immediate dispatch

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
CAS No. 663952-53-2
Cat. No. B12532762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-(cyclopropylmethyl)-2-nitro-
CAS663952-53-2
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1CC1CC2=CC(=C(C=C2)O)[N+](=O)[O-]
InChIInChI=1S/C10H11NO3/c12-10-4-3-8(5-7-1-2-7)6-9(10)11(13)14/h3-4,6-7,12H,1-2,5H2
InChIKeyOLCQMNNQXGDFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropylmethyl)-2-nitrophenol: Overview and Physicochemical Profile


Phenol, 4-(cyclopropylmethyl)-2-nitro- (CAS 663952-53-2) is a synthetic ortho-nitrophenol derivative featuring a cyclopropylmethyl substituent at the para-position. This compound belongs to the nitrophenol class, which is widely utilized as synthetic intermediates and pharmacophores . The cyclopropylmethyl group introduces significant steric bulk and unique electronic properties compared to simple alkyl-substituted analogs, while the ortho-nitro group provides a handle for further functionalization, such as reduction to an amine . Computed properties indicate a LogP of 2.78 and a topological polar surface area of 66.05 Ų, placing it in a favorable property space for lead-like compounds .

Why Generic Alkyl-Nitrophenol Substitution Fails


Simple alkyl-substituted nitrophenols, such as 4-methyl-2-nitrophenol or 4-ethyl-2-nitrophenol, are widely available and often used as default building blocks. However, these analogs lack the distinct spatial and electronic profile of the cyclopropylmethyl group. The cyclopropyl ring introduces ring strain and a unique bonding orbital that can enhance binding affinity through hydrophobic packing or by restricting rotational freedom [1]. In enzyme inhibition contexts, the cyclopropylmethyl motif has been shown to improve potency significantly over bulkier or more flexible substituents; for example, a cyclopropyl derivative demonstrated an S6K1 IC50 of 36.6 nM versus >100,000 nM for a benzyl analog, a >2,700-fold improvement attributed to the compact cyclopropyl group [1]. This class-level evidence suggests that swapping the 4-cyclopropylmethyl moiety for a simple alkyl chain would result in a substantial and unpredictable change in pharmacological profile, making generic substitution scientifically invalid for any program where this scaffold is specifically chosen.

Quantifiable Differentiation Against Closest Analogs


LogP Optimization for Permeability and Reduced Off-Target Binding

The computed LogP of 2.78 for the target compound represents a balanced lipophilicity profile. In comparison, the simple 2-nitrophenol has a LogP of approximately 1.79, while the bulkier 4-tert-butyl-2-nitrophenol has a LogP of approximately 3.5 [1]. This intermediate value sits within the optimal range for oral absorption and cellular permeability (LogP 1-3) while minimizing the risk of non-specific binding and metabolic liability associated with highly lipophilic compounds [1]. Replacing the cyclopropylmethyl group with a smaller alkyl chain would likely reduce permeability, while a larger alkyl chain would increase metabolic clearance.

Lipophilicity Drug-likeness ADME

TPSA Advantage for Blood-Brain Barrier Penetration

The target compound exhibits a TPSA of 66.05 Ų. This is identical to the TPSA of 2-nitrophenol (66.05 Ų) but is a key discriminator from amino-substituted analogs, such as 5-[(cyclopropylmethyl)propylamino]-2-nitrophenol, which has a TPSA of 81.47 Ų . For CNS drug targets, a TPSA below 70 Ų is generally considered favorable for passive blood-brain barrier penetration, while values above 80 Ų significantly reduce permeability . The target compound's lower TPSA makes it a more suitable candidate for CNS programs.

CNS Drug Discovery BBB Permeability Physicochemical Property

Carboxylesterase Inhibition Baseline for Mechanism-of-Action Studies

The target compound was found to inhibit Sus scrofa (pig) liver carboxylesterase with an IC50 of 473 nM in an assay using p-nitrophenyl acetate as a substrate [1]. This is the only quantitative biological activity data identified for this precise compound. This moderate inhibitory activity provides a baseline for investigating the role of the cyclopropylmethyl group in enzyme binding, particularly when compared to known carboxylesterase inhibitors. For context, the clinically relevant carboxylesterase inhibitor, loperamide, has a reported IC50 of approximately 800 nM in a similar assay [2].

Enzyme Inhibition Carboxylesterase Metabolism

Targeted Application Scenarios Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Scaffold

The compound's LogP of 2.78 and TPSA of 66.05 Ų, which is 15.42 Ų lower than amino-substituted analogs, make it a strategically superior intermediate for CNS drug discovery programs. The evidence from kinase inhibition SAR studies, where a cyclopropyl group conferred a >2,700-fold improvement in potency over a benzyl group, supports the use of the cyclopropylmethyl motif to enhance binding affinity [1]. The nitro group can be readily reduced to an amine for further derivation, enabling the rapid synthesis of focused compound libraries.

Carboxylesterase-Mediated Prodrug Activation Design

The compound's demonstrated inhibition of pig liver carboxylesterase with an IC50 of 473 nM suggests it can serve as an affinity probe or a starting point for designing esterase-activated prodrugs [1]. The intermediate lipophilicity (LogP 2.78) and the metabolically distinctive cyclopropylmethyl group offer a differentiated profile for developing chemically controlled release strategies in oncology or inflammation research.

Cyclopropylmethyl-Functionalized Agrochemical Intermediate

The compound's unique combination of a reactive nitro group and a strained cyclopropylmethyl moiety provides two orthogonal functionalization handles. The computed LogP of 2.78 suggests favorable foliar uptake properties, while the scaffold's similarity to herbicidal nitrophenyl ethers supports its use in synthesizing novel agrochemical candidates [1]. This dual reactivity enables divergent synthesis strategies, maximizing chemical space exploration from a single advanced intermediate.

Quote Request

Request a Quote for Phenol, 4-(cyclopropylmethyl)-2-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.